Cas no 2228669-49-4 (4-(trimethyl-1H-pyrazol-4-yl)butanal)

4-(trimethyl-1H-pyrazol-4-yl)butanal 化学的及び物理的性質
名前と識別子
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- 4-(trimethyl-1H-pyrazol-4-yl)butanal
- EN300-1783455
- 2228669-49-4
-
- インチ: 1S/C10H16N2O/c1-8-10(6-4-5-7-13)9(2)12(3)11-8/h7H,4-6H2,1-3H3
- InChIKey: UMEFERQWJDCRJD-UHFFFAOYSA-N
- ほほえんだ: O=CCCCC1C(C)=NN(C)C=1C
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 34.9Ų
4-(trimethyl-1H-pyrazol-4-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783455-1.0g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1783455-0.1g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1783455-10g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1783455-0.5g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1783455-5.0g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1783455-10.0g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1783455-5g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1783455-0.05g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1783455-0.25g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1783455-2.5g |
4-(trimethyl-1H-pyrazol-4-yl)butanal |
2228669-49-4 | 2.5g |
$3051.0 | 2023-09-19 |
4-(trimethyl-1H-pyrazol-4-yl)butanal 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
4-(trimethyl-1H-pyrazol-4-yl)butanalに関する追加情報
Professional Introduction to 4-(trimethyl-1H-pyrazol-4-yl)butanal (CAS No: 2228669-49-4)
4-(trimethyl-1H-pyrazol-4-yl)butanal is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No: 2228669-49-4, features a unique structural framework that makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of a trimethyl-1H-pyrazol-4-yl moiety in its molecular structure contributes to its distinct chemical properties and potential biological activities.
The compound's molecular structure consists of a butanal backbone substituted with a trimethylpyrazole group at the fourth position. This arrangement imparts specific electronic and steric characteristics, which are crucial for its interaction with biological targets. The trimethylpyrazole moiety is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
In recent years, there has been a surge in research focused on developing new analogs of pyrazole-based compounds due to their versatility and efficacy. The synthesis of 4-(trimethyl-1H-pyrazol-4-yl)butanal represents a significant advancement in this area. Researchers have leveraged cutting-edge synthetic methodologies to optimize the production of this compound, ensuring high purity and yield. These advancements have opened up new avenues for exploring its potential applications in drug discovery and development.
The pharmacological significance of 4-(trimethyl-1H-pyrazol-4-yl)butanal lies in its ability to interact with specific enzymes and receptors involved in various disease pathways. Preliminary studies have indicated that this compound exhibits promising inhibitory effects on certain kinases and other enzymes implicated in cancer progression. Additionally, its structural features suggest potential applications in the development of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial.
The chemical properties of CAS No: 2228669-49-4 also make it an attractive candidate for use as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization, enabling the creation of novel derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify molecular structures is essential for optimizing drug candidates.
Recent breakthroughs in computational chemistry have further enhanced the understanding of how 4-(trimethyl-1H-pyrazol-4-yl)butanal interacts with biological targets. Molecular docking studies and computational modeling have provided insights into its binding affinity and mechanism of action. These findings have guided experimental efforts, leading to more efficient synthetic routes and improved pharmacological profiles.
The potential applications of this compound extend beyond pharmaceuticals. In agrochemical research, derivatives of pyrazole have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. The unique properties of CAS No: 2228669-49-4 may make it a valuable building block for developing next-generation crop protection agents.
In conclusion, 4-(trimethyl-1H-pyrazol-4-yl)butanal (CAS No: 2228669-49-4) represents a significant advancement in chemical research with far-reaching implications for drug discovery and industrial applications. Its unique structural features and promising biological activities position it as a cornerstone compound for future investigations. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.
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